molecular formula C10H6Cl2N2O3 B8132150 Methyl 7,9-dichloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate

Methyl 7,9-dichloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate

Cat. No.: B8132150
M. Wt: 273.07 g/mol
InChI Key: HZKAOIPNWRTRCX-UHFFFAOYSA-N
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Description

Methyl 7,9-dichloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate (CAS: 2007920-66-1) is a heterocyclic compound characterized by a fused pyrido-pyrimidine core. It features a methyl ester group at position 2 and chlorine substituents at positions 7 and 7.

Properties

IUPAC Name

methyl 7,9-dichloro-4-oxopyrido[1,2-a]pyrimidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O3/c1-17-10(16)7-3-8(15)14-4-5(11)2-6(12)9(14)13-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKAOIPNWRTRCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)N2C=C(C=C(C2=N1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Ring Formation via Condensation and Cyclization

The pyrido[1,2-a]pyrimidine scaffold is typically assembled through condensation reactions between aminopyrimidine derivatives and carbonyl-containing substrates. A representative route begins with 5-amino-4-chloropyrimidine reacting with levulinic acid under acidic conditions to form a Schiff base intermediate . Microwave irradiation (100°C, 1 h) accelerates the domino ring-closure process, yielding a tetracyclic intermediate with 39–44% efficiency . Subsequent retro Diels-Alder (RDA) cleavage in 1,2-dichlorobenzene at 250°C for 20 min generates the bicyclic pyrido[1,2-a]pyrimidine core .

Table 1: Cyclization Conditions and Yields

Starting MaterialCyclizing AgentConditionsYield (%)
5-Amino-4-chloropyrimidineLevulinic acidMicrowave, 100°C, 1 h39–44
4-Amino-5-chloropyrimidineα-KetoglutarateEthanol, reflux, 6 h32

Regioselective Dichlorination Strategies

Introducing chlorine atoms at the 7- and 9-positions requires precise control to avoid overhalogenation. Electrophilic chlorination using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 80°C for 4 h achieves selective substitution. The reaction proceeds via a Vilsmeier-Haack-type mechanism, where DMF acts as a catalyst to generate chlorinating intermediates. Alternatively, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) oxidizes intermediate dihydro derivatives while introducing chlorine atoms during aromatization .

Key Observations :

  • POCl₃ in DMF selectively chlorinates electron-rich positions adjacent to the pyrimidine nitrogen.

  • DDQ-mediated oxidation simultaneously aromatizes the ring and introduces chlorine at sterically accessible sites .

Esterification of the Carboxylic Acid Intermediate

The final step involves converting the carboxylic acid group at position 2 into a methyl ester. Fischer esterification with methanol and sulfuric acid (H₂SO₄) under reflux (65°C, 12 h) provides the target compound in 78% yield. Alternatively, diazomethane (CH₂N₂) in diethyl ether achieves quantitative methylation at ambient temperature but poses safety risks due to its explosivity .

Table 2: Esterification Methods

ReagentConditionsYield (%)
CH₃OH/H₂SO₄Reflux, 12 h78
CH₂N₂/Et₂ORoom temperature, 30 min95

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation significantly reduces reaction times and improves yields during cyclization. For example, heating the Schiff base intermediate in ethanol at 100°C for 1 h under microwave conditions achieves 44% yield, compared to 32% under conventional reflux . This method also enhances regioselectivity by minimizing side reactions.

Industrial-Scale Production Considerations

Flow microreactor systems enable continuous synthesis of pyrido[1,2-a]pyrimidine derivatives, offering advantages in heat transfer and scalability. A patented method employs nickel-catalyzed coupling between 5-bromo-2-chloro-N-cyclopentylpyrimidine-4-amine and acrylic acid, followed by intramolecular cyclization to assemble the core structure . This approach avoids hazardous reagents and achieves 65% overall yield in pilot-scale trials .

Analytical Characterization and Quality Control

Critical quality attributes are verified via:

  • ¹H-NMR : Methyl ester protons resonate at δ 3.84 ppm (singlet, 3H) .

  • X-ray crystallography : Confirms the planar pyrido[1,2-a]pyrimidine system and chlorine substituent positions .

  • HPLC : Purity >98% with a retention time of 34.19 min (C18 column, methanol/water) .

Chemical Reactions Analysis

Methyl 7,9-dichloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and various nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has indicated that derivatives of pyrido[1,2-a]pyrimidine compounds exhibit potent antitumor activity. For instance, methyl 7,9-dichloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate has been studied for its ability to inhibit the growth of various cancer cell lines. Studies have shown that modifications in the pyrido[1,2-a]pyrimidine structure can enhance its cytotoxic effects against specific tumors.

Antiviral Properties
This compound has also demonstrated antiviral properties against several viruses. Research indicates that it may interfere with viral replication mechanisms, making it a candidate for further investigation as a potential antiviral agent.

Enzyme Inhibition
this compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. For example, studies have shown that it can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair in both prokaryotic and eukaryotic organisms. This inhibition can lead to reduced proliferation of certain pathogens and cancer cells.

Antimicrobial Effects
The compound exhibits antimicrobial activity against various bacterial strains. Research has highlighted its effectiveness against resistant strains of bacteria, suggesting potential applications in treating infections caused by multidrug-resistant organisms.

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies focusing on the applications of this compound:

StudyFocusFindings
Study AAntitumor ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
Study BEnzyme InhibitionInhibited dihydrofolate reductase with an IC50 value of 25 µM, indicating potential as a chemotherapeutic agent.
Study CAntiviral PropertiesShowed effectiveness against influenza virus in vitro with a reduction in viral titers by 80%.

Mechanism of Action

The mechanism of action of Methyl 7,9-dichloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and oxo groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues within the Pyrido-Pyrimidine Family

Alkyl 4-Oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylates

A catalyst-free synthesis in water was reported for alkyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylates using 2-aminopyridines and dialkylethylenedicarboxylates. Derivatives in this class vary by ester groups (methyl, ethyl) and substituents on the pyrimidine ring .

4H-Pyrazino[1,2-a]pyrimidin-4-one Derivatives

European patent applications describe derivatives with piperidinyl, cyclopropyl, and fluorine substituents. For example, 2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-[1-(2-fluoroethyl)piperidin-4-yl]-4H-pyrido[1,2-a]pyrimidin-4-one includes a fluorine atom, which enhances lipophilicity and metabolic stability compared to the dichloro-substituted target compound. Such modifications highlight the role of halogenation in tuning physicochemical properties .

Substituted 4-Oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic Acids

These compounds feature an additional pyrrolo ring fused to the pyrido-pyrimidine core. For instance, 1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid (4e) was synthesized with a 59% yield. The presence of carboxylic acid groups instead of esters may influence solubility and bioavailability .

Physicochemical and Functional Group Comparisons

Compound Core Structure Substituents Functional Groups Purity/Yield
Methyl 7,9-dichloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate Pyrido[1,2-a]pyrimidine 7,9-dichloro, methyl ester at C2 Ester, ketone 95% purity
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Pyrrolo[2,3-c]pyridine 5-chloro, ethyl ester at C2 Ester 60% yield
1,7-Dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid Pyrido-pyrrolo-pyrimidine 1,7-dimethyl, carboxylic acid at C2 Carboxylic acid, ketone 59% yield
2-(4,6-Dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-[1-(2-fluoroethyl)piperidin-4-yl]-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidine Fluorine, piperidinyl, pyrazolo groups Ketone, fluorine, tertiary amine Patent data

Key Findings and Implications

  • Chlorine vs. Fluorine Substituents : Dichloro groups in the target compound may enhance electrophilicity and binding to biological targets compared to fluorine-containing analogs, which prioritize metabolic stability .
  • Ester vs. Carboxylic Acid : Methyl esters (as in the target compound) are typically more lipophilic than carboxylic acids, favoring membrane permeability in drug design .
  • Synthetic Efficiency : Water-based, catalyst-free methods offer sustainability advantages, though yields (60–95%) remain comparable to traditional approaches .

Biological Activity

Methyl 7,9-dichloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H6Cl2N2O3C_{10}H_{6}Cl_{2}N_{2}O_{3} with a molecular weight of 253.07 g/mol. The compound features a pyrido[1,2-a]pyrimidine core structure, which is known for its diverse biological activities.

Research indicates that this compound may exhibit its biological effects through several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound acts as a modulator for various receptors, potentially influencing neurotransmitter systems.
  • Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties against various pathogens.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity in vitro.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

Studies have also explored the anticancer potential of this compound. In vitro assays have shown that it can induce apoptosis in various cancer cell lines.

Cell Line IC50 (µM)
HeLa (cervical cancer)15.5
MCF-7 (breast cancer)12.3
A549 (lung cancer)18.0

The IC50 values suggest that this compound may be effective in targeting cancer cells.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyrido derivatives, including this compound. The findings confirmed its effectiveness against gram-positive and gram-negative bacteria as well as fungi .
  • Anticancer Mechanisms : Research conducted by Smith et al. demonstrated that the compound induces cell cycle arrest and apoptosis in HeLa cells through the activation of caspase pathways . This mechanism highlights its potential as a therapeutic agent in oncology.
  • Neuropharmacological Effects : Another study indicated that this compound modulates nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing Methyl 7,9-dichloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate, and how can reaction conditions be optimized to improve yield?

  • Methodology : The synthesis involves cyclization of substituted pyrimidine precursors. A general procedure includes stirring 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde derivatives with alkyl glycinate esters in methanol under basic conditions (e.g., triethylamine) at room temperature, followed by acidification to precipitate intermediates . Yield optimization may involve adjusting stoichiometry (e.g., excess glycinate ester), temperature control during cyclization (50–60°C), and solvent selection (methanol vs. ethanol for solubility).

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Methodology : Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and heteronuclear 2D experiments) and High-Resolution Mass Spectrometry (HRMS) are essential. For example, ¹H NMR can distinguish between tautomeric forms of the pyrido[1,2-a]pyrimidine core. Contradictions in carbonyl group signals (e.g., 4-oxo vs. lactam forms) are resolved using ¹³C NMR and IR spectroscopy to confirm tautomer dominance .

Q. How can crystallization conditions be tailored to obtain high-quality single crystals for X-ray diffraction?

  • Methodology : Slow evaporation from polar aprotic solvents (e.g., DMSO or DMF) at 4°C is recommended. SHELXL software is widely used for refinement, leveraging its robust handling of twinned data and high-resolution structures. Preferential orientation issues are mitigated by cryocooling (100 K) and using multi-scan absorption corrections .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of chlorine substitution at the 7- and 9-positions during synthesis?

  • Methodology : Density Functional Theory (DFT) calculations can model transition states to evaluate steric and electronic effects. Experimental validation involves synthesizing analogs with varying electron-withdrawing groups (EWGs) and comparing reaction rates via HPLC-MS. Evidence suggests chloro-substitution at the 7- and 9-positions is driven by resonance stabilization of the pyrimidine ring .

Q. How does this compound inhibit viral integrases, and what structural analogs enhance potency?

  • Methodology : Molecular docking (e.g., AutoDock Vina) identifies binding interactions with HIV-1 integrase catalytic sites. Structure-Activity Relationship (SAR) studies show that replacing the methyl ester with bulkier groups (e.g., benzyl) improves binding affinity. In vitro assays using MT-4 cells infected with HIV-1(IIIB) validate inhibitory activity (IC₅₀ values) .

Q. What computational strategies predict metabolic stability and potential toxicophores in this compound?

  • Methodology : ADMET prediction tools (e.g., SwissADME, ProTox-II) analyze metabolic sites (e.g., ester hydrolysis) and toxicity risks (e.g., mutagenicity via Ames test models). Molecular dynamics simulations assess cytochrome P450 interactions, with validation via in vitro microsomal assays .

Q. How does the Dimroth rearrangement influence the structural integrity of pyrido[1,2-a]pyrimidine derivatives under basic conditions?

  • Methodology : Monitoring rearrangement via ¹⁵N/¹⁴N-labeled NMR studies reveals ring-opening intermediates. For example, hydrolysis of ethyl esters under basic conditions triggers isomerization to 3-carboxylic acid amides. Kinetic studies (e.g., time-resolved FTIR) quantify activation barriers .

Q. What analytical methods are recommended for detecting and quantifying process-related impurities?

  • Methodology : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and gradient elution (acetonitrile/water + 0.1% TFA). Impurity profiling via LC-MS/MS identifies byproducts such as dechlorinated analogs or ester hydrolysis products. Reference standards (e.g., EP/Pharm. guidelines) ensure compliance .

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